Enantiomer-Specific Target Engagement Divergence: (R) vs. (S) Configuration in RORγt Agonist Scaffolds
In a direct head-to-head comparison of aryl-substituted indoline RORγt agonists, the (S)-enantiomer of lead compound 14 demonstrated an EC50 of 16.1 ± 4.5 nM, which was 17-fold more potent than the (R)-enantiomer (EC50 = 286 ± 30.4 nM) in the RORγ dual FRET assay [1]. This stereochemistry-dependent potency differential confirms that (R) and (S) indoline-2-carboxylate building blocks are not interchangeable; the (R) configuration may preferentially serve as a selectivity tool or an inactive control, or may exhibit superior potency at a different biological target requiring the opposite stereochemical presentation.
| Evidence Dimension | RORγt agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 286 ± 30.4 nM for the (R)-enantiomer derivative |
| Comparator Or Baseline | (S)-enantiomer derivative: EC50 = 16.1 ± 4.5 nM |
| Quantified Difference | 17-fold potency difference ((S) more potent than (R)) |
| Conditions | RORγ dual FRET assay; cell-based GAL4 reporter gene assay confirmed hierarchy |
Why This Matters
Procurement of the incorrect enantiomer for an RORγt-targeting program would result in a 17-fold loss in target engagement potency, potentially rendering the lead compound inactive and wasting synthetic effort and resources.
- [1] Zhu, Y.; Sun, N.; Yu, M.; Guo, H.; Xie, Q.; Wang, Y. Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. Eur. J. Med. Chem. 2019, 182, 111589. View Source
